![molecular formula C23H24BrN5OS B2491197 2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 764705-62-6](/img/structure/B2491197.png)
2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that combine several functional groups, including triazole, acetamide, and sulfanyl linkages. This class of compounds is known for its versatility in chemical synthesis and potential for a wide range of biological activities. The triazole ring, in particular, is a critical component in many pharmaceuticals due to its mimicry of the peptide bond.
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves a multi-step process starting with the preparation of the appropriate benzoic acid derivative, followed by conversion to an ester, hydrazide formation, and subsequent cyclization to form the triazole ring. For instance, compounds with the oxadiazole and triazole motifs have been synthesized through reactions involving equimolar ratios of different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (NaH) (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed through spectroscopic methods such as EI-MS, IR, and NMR. These analyses provide detailed information about the compound's framework and the successful introduction of the desired functional groups. For related compounds, X-ray crystallography has also elucidated the detailed molecular conformation, highlighting the folded structure around the thioacetamide bridge and intramolecular hydrogen bonding patterns (Subasri et al., 2016).
Chemical Reactions and Properties
Triazole compounds are known for their reactivity towards various electrophiles and nucleophiles, enabling a broad range of chemical transformations. This reactivity allows for the introduction of various substituents on the triazole ring, modifying the compound's physical and chemical properties for targeted applications. The presence of sulfanyl and acetamide groups further diversifies the chemical reactivity, facilitating cyclization reactions and the formation of complex heterocyclic systems.
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by the nature of the substituents and the overall molecular conformation. These properties are crucial for determining the compound's stability, reactivity, and suitability for specific applications.
Chemical Properties Analysis
The chemical properties of triazole derivatives encompass a wide range of potential biological activities, influenced by the compound's ability to interact with biological targets. While the specific chemical properties of the compound were not detailed in the research, similar compounds have exhibited antimicrobial, antiviral, and antifungal activities, suggesting a promising avenue for further exploration in pharmaceutical development (Wujec et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5OS/c1-16(2)23(3,15-25)26-20(30)14-31-22-28-27-21(18-11-7-8-12-19(18)24)29(22)13-17-9-5-4-6-10-17/h4-12,16H,13-14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMHXHXVZWKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.